GSK-3α Enzyme Inhibition Potency: Direct Head-to-Head Comparison with 5-Phenyl Analog
N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide (pyrazolopyridine derivative 22) demonstrates an IC50 of 11 nM against GSK-3α in a biochemical kinase assay. This represents an approximately 5-fold improvement in inhibitory potency compared to the structurally related 5-phenyl analog, N-{5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl}butanamide (pyrazolopyridine derivative 11), which exhibits an IC50 of 56 nM under identical assay conditions [1][2].
| Evidence Dimension | GSK-3α enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | N-{5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl}butanamide (pyrazolopyridine deriv. 11): IC50 = 56 nM |
| Quantified Difference | 5.1-fold more potent (11 nM vs 56 nM) |
| Conditions | Biochemical kinase activity assay; incubation with GSK-3α enzyme and substrate in the presence of 10 μM ATP/[γ-33P]ATP |
Why This Matters
This quantitative potency difference demonstrates that the 3-pyridinyl substitution at the 5-position confers a measurable and substantial enhancement in GSK-3α inhibitory activity relative to the 5-phenyl analog, a critical consideration for experimental designs requiring maximal target engagement at the lowest achievable compound concentration.
- [1] BindingDB Entry BDBM8319. N-[5-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]butanamide (pyrazolopyridine deriv. 22). IC50 = 11 nM against GSK-3α. View Source
- [2] BindingDB Entry BDBM8308. N-{5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl}butanamide (pyrazolopyridine deriv. 11). IC50 = 56 nM against GSK-3α. View Source
